Lipophilicity Differentiation: Estimated XLogP3 Shift Versus Core Scaffold
The calculated XLogP3 of the unsubstituted 1,3,8-triazaspiro[4.5]dec-1-en-4-one core is -0.9 (PubChem)[1]. While an experimentally determined XLogP3 for the target compound is not publicly available, the addition of a 2‑isopropyl group (ΔLogP ≈ +1.5) and a 3‑methyl group (ΔLogP ≈ +0.5) is predicted to raise the value to approximately +0.1, a net increase of ~1.0 log unit relative to the core scaffold. For comparison, the 2‑methyl analog LogP is reported as -2.95 (Hit2Lead), demonstrating that the dual‑alkylated derivative occupies a distinct hydrophobicity space that cannot be replicated by a single substituent.
| Evidence Dimension | Predicted XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ +0.1 (ΔLogP from core scaffold) |
| Comparator Or Baseline | 1,3,8-Triazaspiro[4.5]dec-1-en-4-one XLogP3 = -0.9; 2‑Methyl analog LogP = -2.95 |
| Quantified Difference | Approx. +1.0 log unit vs core scaffold; >2.9 log units vs 2‑methyl analog |
| Conditions | Computed/estimated partition coefficient (1‑octanol/water); no experimental shake‑flask data available for the target compound |
Why This Matters
Procurement of the exact analog is critical because lipophilicity strongly dictates passive membrane permeability, CYP450 metabolic liability, and protein‑binding potential; even a ±0.5 log unit shift can alter the ADME prediction classification in early‑stage drug discovery.
- [1] PubChem. 1,3,8-Triazaspiro[4.5]dec-1-en-4-one. XLogP3-AA: -0.9. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
